1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Methanopyrazino[1,2-a]pyridazine,octahydro- is a heterocyclic compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.2367 g/mol This compound is characterized by its unique structure, which includes a fused ring system combining pyrazine and pyridazine moieties
Vorbereitungsmethoden
The synthesis of 1,4-Methanopyrazino[1,2-a]pyridazine,octahydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic routes and industrial production methods are not widely documented, but typically involve the use of organic solvents and catalysts to facilitate the formation of the fused ring system .
Analyse Chemischer Reaktionen
1,4-Methanopyrazino[1,2-a]pyridazine,octahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,4-Methanopyrazino[1,2-a]pyridazine,octahydro- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1,4-Methanopyrazino[1,2-a]pyridazine,octahydro- involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Methanopyrazino[1,2-a]pyridazine,octahydro- can be compared with other similar compounds, such as:
Pyridazine: Known for its weak basicity and high dipole moment, pyridazine is used in drug design and molecular recognition.
Pyrazine: Another diazine heterocycle, pyrazine is used in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
72282-74-7 |
---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2,7-diazatricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-9-4-3-8(7-9)10(11)5-1/h8-9H,1-7H2 |
InChI-Schlüssel |
JGXOJRWDPCAELA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C3CCC(C3)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.